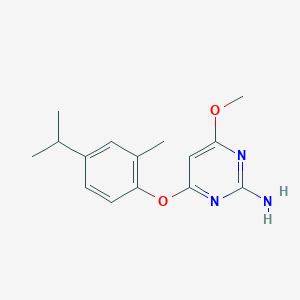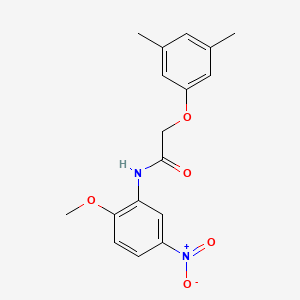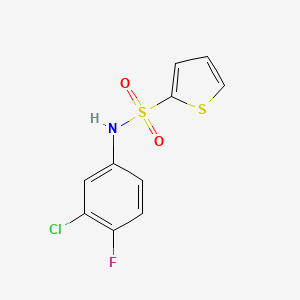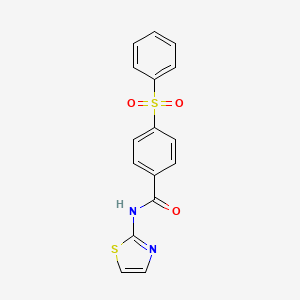![molecular formula C19H21NO3 B5619580 4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)
4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate" is a chemical compound with potentially significant properties for various applications. The compound belongs to a class of organic substances that exhibit diverse chemical behaviors and molecular interactions.
Synthesis Analysis
The synthesis of compounds related to "4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate" often involves the formation of Schiff base ligands, as seen in similar compounds like 4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Hayvalı, Unver, & Svoboda, 2010). These processes typically involve multiple steps, including condensation reactions and the use of specific catalysts.
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant insights into their chemical nature. For instance, the analysis of compounds like 4-diphenylamino-phenyl substituted pyrazine shows the role of molecular geometry, electron distribution, and intermolecular interactions in determining the chemical and physical properties of these substances (Xu et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical group often exhibit reactions such as protonation and deprotonation, influencing their reactivity and stability. For example, 4-diphenylamino-phenyl substituted pyrazine shows a distinct change in its nonlinear optical properties upon protonation (Xu et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-5-18(21)23-16-9-7-15(8-10-16)19(22)20-17-11-6-13(2)12-14(17)3/h6-12H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFWXSFROUGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylphenyl)carbamoyl]phenyl butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)
![7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)

![5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5619532.png)
![2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)



![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)